

synthesis of calcium periodate from sodium periodate and calcium chloride

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Compound Focus: Calcium periodate

CAS No.: 22700-17-0

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Application Notes: Synthesis of Calcium Periodate

1. Introduction Calcium periodate is a versatile oxidizing agent with significant applications in organic synthesis, carbohydrate chemistry, and the development of advanced materials such as high oxidation-state battery cathodes [1] [2]. Its synthesis via precipitation reaction between sodium periodate (NaIO_4) and calcium chloride (CaCl_2) is a straightforward and efficient method, yielding a product with unique stability and reactivity profiles suitable for various research and development purposes [1].

2. Reaction Principle and Optimization The synthesis is based on a simple precipitation (metathesis) reaction. The general equation is as follows [1]: $2 \text{NaIO}_4 + \text{CaCl}_2 \rightarrow \text{Ca}(\text{IO}_4)_2 + 2 \text{NaCl}$

During this process, studies have indicated that metaperiodate anions (IO_4^-) can convert to orthoperiodate anions (H_4IO_6^-), and the resulting product is often a hydrated compound [2]. The elemental analysis typically confirms a 1:1 atomic ratio between calcium and iodine in the synthesized product [2].

Key factors that influence the precipitation efficiency and final product characteristics include [1]:

- **Concentration of Reactants:** Higher concentrations can drive the reaction towards completion and improve yield.
- **Reaction Temperature:** Controlled temperature helps manage reaction kinetics and crystal formation.
- **Stirring Rate:** This affects particle size distribution and prevents agglomeration.

- **pH of the Reaction Medium:** The pH can influence the speciation of periodate ions and the hydration state of the product.

3. Material Characterization Synthesized **calcium periodate** is typically a white crystalline solid, often isolated in a hydrated form [1] [2]. The table below summarizes its key molecular characteristics.

Table 1: Molecular Data for Calcium Periodate Variants

Property	Anhydrous Form	Tetrahydrate Form
Molecular Formula	Ca_2O_8	$\text{Ca}_3(\text{H}_2\text{IO}_6)_2 \cdot 4\text{H}_2\text{O}$
Molecular Weight (g/mol)	421.88	640.11
CAS Number	22700-17-0	77353-51-6
Appearance	White crystalline solid	White crystals/powder
Water Solubility	Slightly soluble	Slightly soluble

Data synthesized from [1].

Spectroscopic techniques are essential for identifying and confirming the product.

- **Infrared (IR) Spectroscopy:** Shows characteristic absorption bands for periodate stretching modes in the range of $800\text{-}1000\text{ cm}^{-1}$ and O-H stretching from water at $3200\text{-}3600\text{ cm}^{-1}$ [1].
- **Raman Spectroscopy:** Reveals internal modes of periodate octahedra, typically at frequencies above 400 cm^{-1} [1].
- **X-ray Diffraction (XRD):** Used to verify the crystal phase and structure, confirming the formation of the desired polymorph [1].

Table 2: Characteristic Spectroscopic Features

Technique	Frequency/Wavelength Range	Assignment
Infrared	$800\text{-}1000\text{ cm}^{-1}$	Periodate stretching modes
Infrared	$3200\text{-}3600\text{ cm}^{-1}$	Water O-H stretching

Technique	Frequency/Wavelength Range	Assignment
Raman	400-600 cm^{-1}	Periodate internal modes
Ultraviolet-Visible	250-300 nm	Periodate electronic transitions

Data synthesized from [1].

Detailed Experimental Protocol

1. Materials

- Sodium periodate (NaIO_4), high purity.
- Calcium chloride (CaCl_2), anhydrous or dihydrate, high purity.
- Deionized water.
- Ice-cold water or ethanol for washing.
- Equipment: Beakers, magnetic stirrer with hotplate, Büchner funnel, filter paper, vacuum source, oven, desiccator.

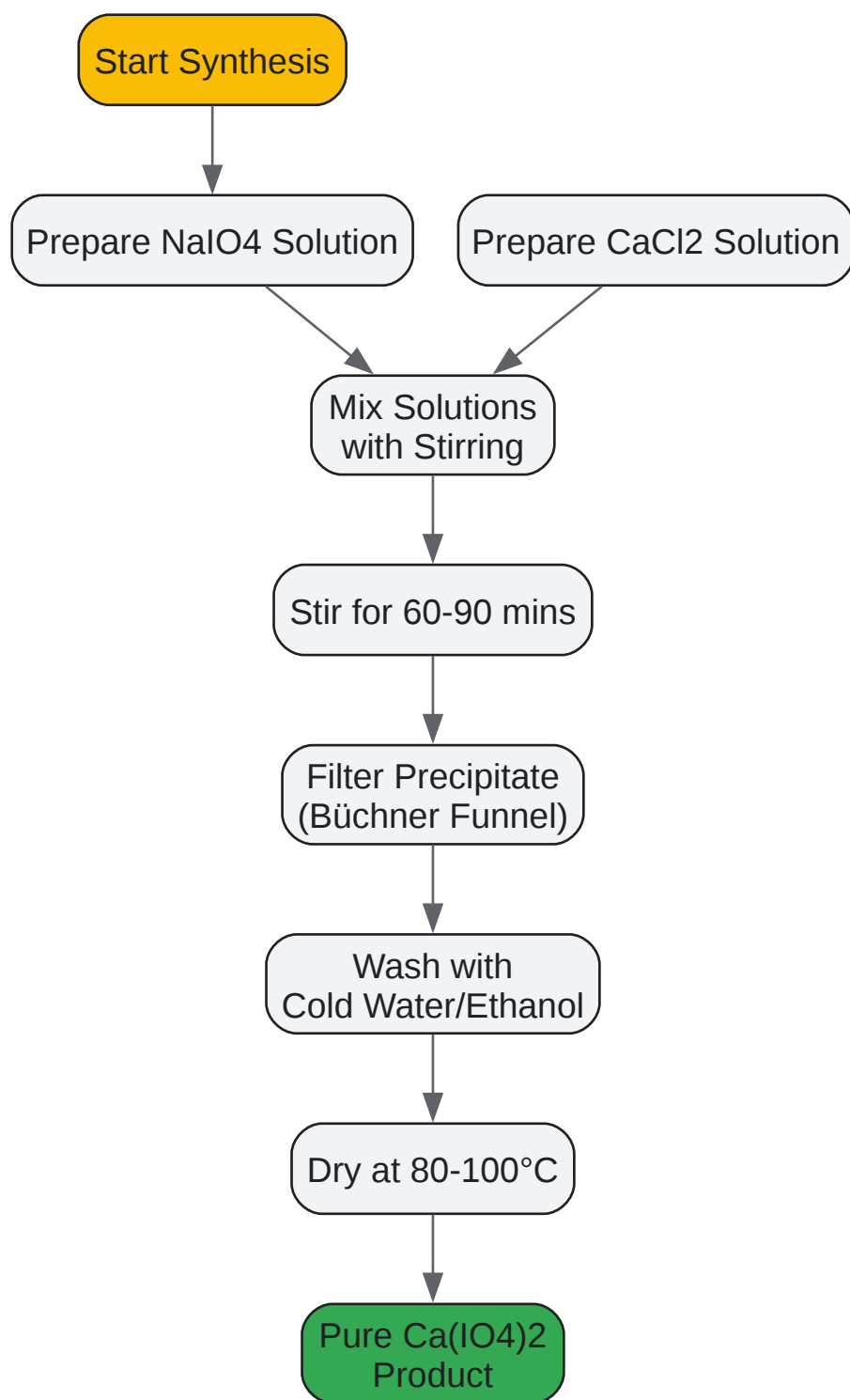
2. Step-by-Step Procedure

- **Solution Preparation:** Dissolve 10.0 g (46.7 mmol) of sodium periodate (NaIO_4) in 100 mL of deionized water in a 250 mL beaker. In a separate beaker, dissolve 5.2 g (46.7 mmol) of anhydrous CaCl_2 in 50 mL of deionized water.
- **Precipitation Reaction:** Slowly add the calcium chloride solution to the sodium periodate solution with constant stirring at room temperature.
- **Stirring:** Continue stirring the mixture for 60-90 minutes to ensure complete reaction and precipitate formation [1].
- **Filtration:** Isolate the precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the solid filter cake thoroughly with cold deionized water to remove soluble salts like sodium chloride (NaCl). A small volume of ice-cold ethanol may be used for a final wash to aid in rapid drying.
- **Drying:** Transfer the filter cake to a watch glass or tray and dry it in an oven at 80-100°C for 2-4 hours [1]. Alternatively, for higher purity, the crude product can be recrystallized from minimal hot water (at ~80°C) followed by cooling to 10°C for selective crystallization [1].
- **Storage:** Once dried, store the pure **calcium periodate** in a sealed container within a desiccator to prevent moisture absorption.

3. Expected Outcomes and Yield Using the quantities above, you can expect a moderate to high yield of **calcium periodate**. The product should be a free-flowing white powder. The specific capacity of **calcium periodate** synthesized via this method has been reported to be around **460 mAh g⁻¹** when used in periodate-zinc battery systems, with a cell voltage of **1.4 V** [2].

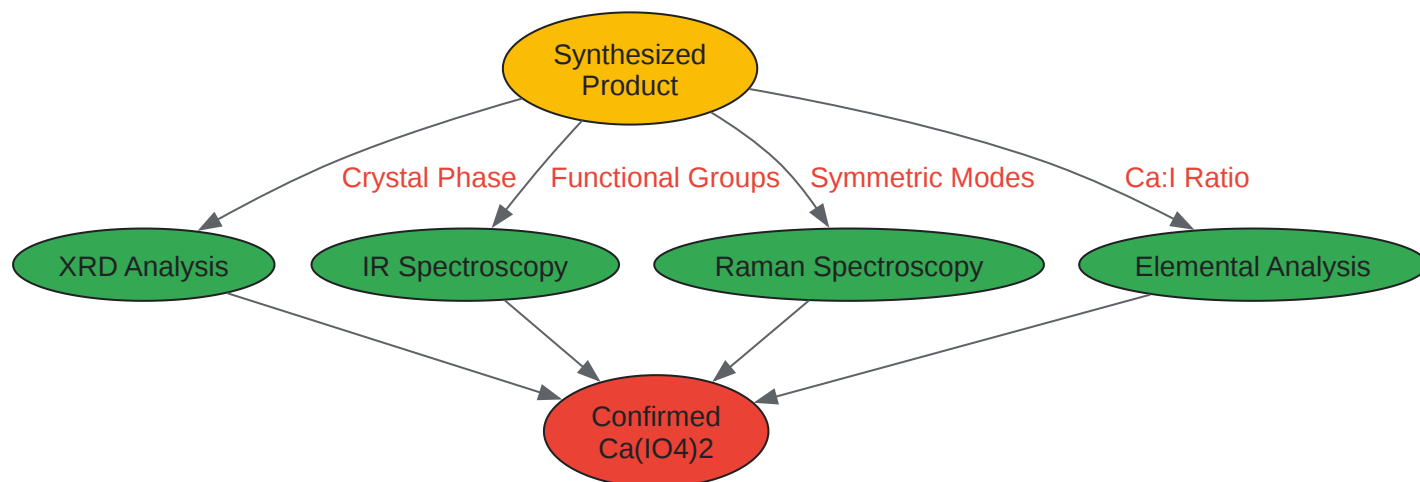
Workflow and Characterization Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and characterization pathway.



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Diagram 1: Calcium Periodate Synthesis Workflow



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Diagram 2: Material Characterization Pathway

Troubleshooting and Best Practices

Common Issues:

- **Low Yield:** This can be due to insufficient stirring, incorrect reactant concentrations, or premature cessation of the reaction. Ensure precise stoichiometry and adequate reaction time.
- **Product Impurity:** Inadequate washing is the primary cause, leaving sodium chloride contaminants. Ensure thorough washing with copious amounts of cold deionized water.
- **Fine Particle Size:** Very fine crystals can be difficult to filter. Controlling the rate of reactant addition and stirring speed can help manage particle size [1].

Safety and Disposal:

- While the reactants and products in this protocol are generally of low toxicity, standard laboratory safety practices should be followed.
- Wear appropriate personal protective equipment (PPE) including a lab coat, safety goggles, and gloves.
- Calcium chloride can be a mild irritant; avoid contact with skin and eyes [3].
- All waste materials should be disposed of according to institutional regulations for halogenated and metal-containing compounds.

Conclusion

The precipitation method using sodium periodate and calcium chloride provides a reliable and efficient route for synthesizing **calcium periodate**. This protocol yields a high-purity product suitable for various advanced applications, including materials science and electrochemistry. Attention to key reaction parameters and thorough characterization are crucial for reproducing high-quality material.

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References

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